2-Fluoro-5-(propan-2-yl)benzoic acid
Overview
Description
2-Fluoro-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-(propan-2-yl)benzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid derivative . The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic fluorination reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride salts, polar aprotic solvents, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives with higher oxidation states.
Reduction Products: Alcohols and other reduced forms of the benzoic acid derivative.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Fluoro-5-(propan-2-yl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propan-2-yl)benzoic acid depends on its specific application. In chemical reactions, the fluorine atom’s electronegativity can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropylbenzoic Acid: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Chloro-5-(propan-2-yl)benzoic Acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The combination of these substituents can enhance the compound’s performance in specific reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVLRAQCWNILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341654-82-7 | |
Record name | 2-fluoro-5-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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